

Application Notes and Protocols for Endothelial Cell Impedance Assay Using GSK2798745

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For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing the selective TRPV4 ion channel inhibitor, **GSK2798745**, in an endothelial cell impedance assay. This assay is a powerful tool for assessing endothelial barrier function in real-time and can be applied to screen for compounds that modulate endothelial permeability. **GSK2798745**, a potent and selective blocker of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, serves as a key reagent in this context.[1][2][3] Activation of TRPV4 channels in endothelial cells by agonists like GSK1016790A leads to a disruption of the endothelial barrier, which can be quantified by a decrease in electrical impedance across a monolayer of endothelial cells.[4][5] The inhibitory effect of **GSK2798745** on this process can be precisely measured, making this assay suitable for characterizing the potency and efficacy of TRPV4 antagonists.

Mechanism of Action

The integrity of the endothelial barrier is crucial for vascular homeostasis. Disruption of this barrier is a key event in various pathological conditions, including inflammation and edema. The TRPV4 ion channel, expressed on endothelial cells, is a critical regulator of endothelial permeability. Activation of TRPV4 by its agonist GSK1016790A triggers a cascade of intracellular events, primarily a significant influx of calcium (Ca2+). This increase in intracellular Ca2+ leads to the rearrangement of the actin cytoskeleton and the disassembly of adherens junctions, which are essential for maintaining cell-cell adhesion. The resulting intercellular gaps



compromise the barrier function of the endothelial monolayer, leading to increased permeability. This change in barrier integrity can be monitored in real-time by measuring the electrical impedance across the cell layer. **GSK2798745** specifically inhibits the initial Ca2+ influx through the TRPV4 channel, thereby preventing the subsequent downstream events and maintaining the integrity of the endothelial barrier.

Data Presentation

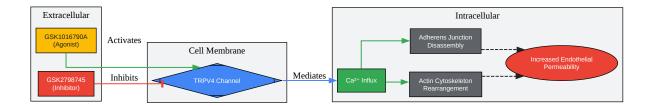
The following tables summarize key quantitative data for the compounds used in this assay.

Table 1: Compound Activity Data

Compound	Target	Action	Cell Type	Assay	IC50 / EC50
GSK2798745	TRPV4	Inhibitor	Human Umbilical Vein Endothelial Cells (HUVECs)	Impedance Assay	2.9 nM (IC50)
GSK1016790 A	TRPV4	Agonist	Human Embryonic Kidney (HEK293) cells expressing TRPV4	Ca2+ Influx Assay	2.1 nM (EC50)
GSK1016790 A	TRPV4	Agonist	HUVECs	Ca2+ Influx Assay	31 nM (EC50)

Signaling Pathway Diagram



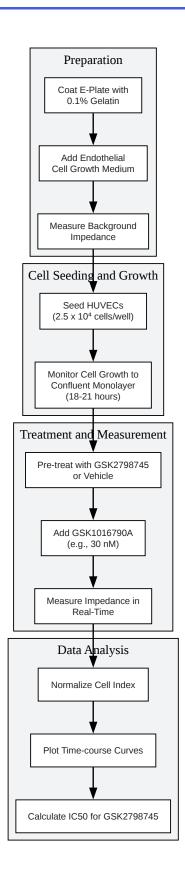


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Caption: TRPV4 signaling cascade in endothelial cells.

Experimental Workflow Diagram





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Caption: Endothelial cell impedance assay workflow.



Experimental Protocols Materials and Reagents

- Human Umbilical Vein Endothelial Cells (HUVECs), low passage (≤6)
- Endothelial Cell Growth Medium-2 (EGM-2) BulletKit (or equivalent)
- GSK2798745 (TRPV4 inhibitor)
- GSK1016790A (TRPV4 agonist)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution, 0.25%
- Gelatin, 0.1% solution in sterile water
- xCELLigence E-Plate 16 or 96
- xCELLigence Real-Time Cell Analyzer (RTCA) instrument or equivalent

Protocol for Endothelial Cell Impedance Assay

- 1. Preparation of E-Plates
- Under sterile conditions in a cell culture hood, coat the wells of an xCELLigence E-plate with a 0.1% gelatin solution for 1 hour at 37°C or overnight at 4°C.
- Aspirate the gelatin solution and wash each well once with sterile PBS.
- Add 100 μL of pre-warmed EGM-2 to each well.
- Place the E-plate into the xCELLigence instrument located in a 37°C, 5% CO₂ incubator and perform a background impedance reading.
- 2. HUVEC Seeding and Monolayer Formation



- Culture HUVECs in EGM-2 and passage them when they reach approximately 75-80% confluency. Use cells at a low passage number (≤6) for optimal results.
- Harvest sub-confluent HUVECs using trypsin-EDTA. Neutralize the trypsin with a serumcontaining medium and centrifuge the cells at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh EGM-2 and perform a cell count.
- Adjust the cell suspension to a final density of 2.5 x 10⁵ cells/mL in EGM-2.
- Add 100 μL of the HUVEC suspension to each well of the background-calibrated E-plate, resulting in a seeding density of 2.5 x 10⁴ cells per well.
- Place the E-plate in the cell culture hood at room temperature for 30 minutes to allow for even cell distribution.
- Transfer the E-plate to the xCELLigence instrument and begin monitoring impedance at 10-15 minute intervals.
- Allow the HUVECs to grow for 18-21 hours, or until a stable, confluent monolayer is formed, as indicated by a plateau in the Cell Index.
- 3. Compound Treatment and Data Acquisition
- Prepare stock solutions of GSK2798745 and GSK1016790A in DMSO. Further dilute the compounds to the desired working concentrations in EGM-2. Ensure the final DMSO concentration in the wells does not exceed a level that affects cell viability (typically ≤ 0.1%).
- Once the HUVEC monolayer is stable, pause the impedance measurement.
- Carefully remove the E-plate from the instrument and pre-treat the cells by adding the desired concentrations of GSK2798745 or vehicle control to the appropriate wells.
- Incubate the plate with the inhibitor for a predetermined time (e.g., 30-60 minutes) in the incubator.
- Following the pre-incubation, add the TRPV4 agonist, GSK1016790A (e.g., a final concentration of 30 nM), to the wells.



- Immediately return the E-plate to the xCELLigence instrument and resume real-time impedance measurements.
- Continue monitoring for several hours to observe the full effect of the agonist and the inhibitory action of GSK2798745.
- 4. Data Analysis
- The impedance values are automatically converted to a dimensionless parameter called the Cell Index.
- Normalize the Cell Index values at the time point just before the addition of the agonist to 1.0 for all wells.
- Plot the normalized Cell Index over time to visualize the disruption of the endothelial barrier by GSK1016790A and its inhibition by GSK2798745.
- To determine the potency of GSK2798745, generate a dose-response curve by plotting the percentage of inhibition of the GSK1016790A-induced impedance drop against the concentration of GSK2798745.
- Calculate the IC50 value from the dose-response curve using a suitable software package.

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